molecular formula C22H25N5O2 B562823 Rizatriptan-d6 Benzoate CAS No. 1216984-85-8

Rizatriptan-d6 Benzoate

Cat. No. B562823
M. Wt: 397.512
InChI Key: JPRXYLQNJJVCMZ-TXHXQZCNSA-N
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Description

Rizatriptan-d6 Benzoate is the deuterium labeled version of Rizatriptan Benzoate . Rizatriptan is a headache medicine that narrows the blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms . It is used to treat migraine headaches .


Synthesis Analysis

In the synthesis of Rizatriptan Benzoate in bulk, various impurities are formed. The process involves the preparation of hydrazone impurity .


Molecular Structure Analysis

The molecular formula of Rizatriptan-d6 Benzoate is C22H25N5O2 . The chemical name is N,N-Dimethyl-5-(1H-1,2,4-triazol-1-yl-methyl)-1H-indole-3-ethanamine monobenzoate .


Chemical Reactions Analysis

Rizatriptan-d6 Benzoate is intended for use as an internal standard for the quantification of Rizatriptan by GC- or LC-MS .


Physical And Chemical Properties Analysis

The molecular weight of Rizatriptan-d6 Benzoate is 397.5 g/mol . It is a solid substance .

Scientific Research Applications

Development and Validation of Analytical Methods

  • UV Spectrophotometric Method : A UV spectrophotometric method for rizatriptan benzoate was developed and validated, including stress degradation studies under various pH conditions, showcasing its application in quality control and drug stability analysis (Kempwade Amolkumar et al., 2015).

  • HPLC for Quantitative Determination : A high-performance liquid chromatographic method was developed for the quantitative determination of rizatriptan benzoate. This method is suitable for assessing related substances in bulk samples and for stability studies, indicating its utility in pharmaceutical quality control (B. Mallikarjuna Rao et al., 2006).

Formulation Development

  • Microspheres for Nasal Delivery : Microspheres of rizatriptan benzoate were developed for nasal delivery, aiming to bypass first-pass metabolism and provide faster relief from migraine. This highlights the exploration of alternative drug delivery systems (Shital B Butani et al., 2016).

  • Orodispersible Tablets : Research on the development of orodispersible tablets of rizatriptan benzoate indicates efforts towards improving patient compliance and providing rapid drug action, especially for migraine relief (R. Nayak et al., 2011).

  • Buccal Films : Studies focused on formulating fast-dissolving buccal films, highlighting the continuous innovation in pharmaceutical formulations for improving drug delivery and patient experience (S. Vidyadhara et al., 2015).

Novel Drug Delivery Systems

  • Inhalable Microparticles : The preparation of inhalable microparticles of Rizatriptan benzoate was investigated for enhanced bioavailability and accelerated onset of action, indicating research in pulmonary delivery systems (Mahsa Keyhan shokouh et al., 2021).

  • Thermoreversible Biogels for Intranasal Delivery : The development of thermoreversible formulations for intranasal administration points towards innovative approaches in drug delivery to improve bioavailability and onset of action (Renuka Chand et al., 2009).

Synthesis and Characterization

  • Impurity Synthesis and Characterization : Research on the synthesis and characterization of potential impurities in the synthesis of rizatriptan benzoate sheds light on the complexities of pharmaceutical manufacturing and the importance of identifying and understanding impurities (P. Seetharama Sarma et al., 2008).

Safety And Hazards

Rizatriptan-d6 Benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXYLQNJJVCMZ-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676134
Record name Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rizatriptan-d6 Benzoate

CAS RN

1216984-85-8
Record name Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 147 mg (1.2 mmoles) of benzoic acid in 1 ml of isopropyl acetate was added slowly to a solution of 300 mg (1.1 mmoles) of the rizatriptan base in 2.6 ml of isopropyl alcohol. The mixture was stirred at room temperature for 30 minutes and evaporated to dryness, and the residue recrystallised from ethanol to give 345 mg (80%) of rizatriptan benzoate as a white crystalline solid.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rizatriptan-d6 Benzoate
Reactant of Route 2
Rizatriptan-d6 Benzoate
Reactant of Route 3
Rizatriptan-d6 Benzoate
Reactant of Route 4
Rizatriptan-d6 Benzoate
Reactant of Route 5
Rizatriptan-d6 Benzoate
Reactant of Route 6
Rizatriptan-d6 Benzoate

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